molecular formula C8H5F3N4O2 B13666133 3-Methyl-8-nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

3-Methyl-8-nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13666133
M. Wt: 246.15 g/mol
InChI Key: HGWRMRLNWIJIOJ-UHFFFAOYSA-N
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Description

3-Methyl-8-nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a triazolo-pyridine core substituted with a methyl group at position 3, a nitro group at position 8, and a trifluoromethyl (CF₃) group at position 6. The triazolo[4,3-a]pyridine scaffold is notable for its structural rigidity and electronic properties, which are modulated by electron-withdrawing substituents like nitro and CF₃ groups. These substituents enhance stability, influence solubility, and may improve bioactivity, particularly in pharmaceutical contexts such as antifungal or antimicrobial applications .

Properties

Molecular Formula

C8H5F3N4O2

Molecular Weight

246.15 g/mol

IUPAC Name

3-methyl-8-nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C8H5F3N4O2/c1-4-12-13-7-6(15(16)17)2-5(3-14(4)7)8(9,10)11/h2-3H,1H3

InChI Key

HGWRMRLNWIJIOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C=C2[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids or their derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that enhance reaction efficiency and selectivity is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amino derivatives, substituted triazolopyridines, and more complex heterocyclic compounds .

Scientific Research Applications

3-Methyl-8-nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-8-nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls, leading to cell lysis and death. In cancer research, it is believed to interfere with key signaling pathways involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl Impact : The CF₃ group at position 6 increases metabolic stability and lipophilicity, a feature shared with 3-phenyl-7-CF₃ derivatives .
  • Halogen vs. Nitro : Bromo or iodo analogs (e.g., 6-bromo derivatives in ) serve as cross-coupling precursors, whereas the nitro group may limit further functionalization but enhance bioactivity .

Physicochemical and Pharmacokinetic Properties

  • Aqueous Solubility: The nitro and CF₃ groups reduce solubility compared to amino or hydroxyl analogs (e.g., 3-methyl-8-amine derivative in ). This may limit bioavailability, requiring formulation adjustments .
  • Thermal Stability: Nitro-containing derivatives exhibit higher melting points (e.g., 225–226°C for 3e in ) compared to non-nitro analogs, suggesting enhanced crystalline stability .

Biological Activity

3-Methyl-8-nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, cytotoxic effects, and structure-activity relationships (SARs).

Chemical Structure and Properties

The molecular formula of this compound is C7H5F3N4O2C_7H_5F_3N_4O_2 with a molecular weight of 232.13 g/mol. The compound features a triazole ring fused to a pyridine structure, with notable substitutions that enhance its biological activity.

Research indicates that compounds with similar triazole structures often exhibit inhibitory effects on various kinases and enzymes involved in cancer progression. The presence of trifluoromethyl and nitro groups is believed to enhance lipophilicity and electronic properties, contributing to improved binding affinity to target proteins.

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the cytotoxic effects observed in various studies:

Cell LineIC50 (μM)Reference
A5491.06
MCF-71.23
HeLa2.73
LO2 (normal)ND

Note: IC50 values represent the concentration required to inhibit cell growth by 50%. ND indicates not detected.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at the 6-position (e.g., trifluoromethyl) and the 8-position (e.g., nitro) significantly influence the compound's potency. Compounds with electron-withdrawing groups tend to exhibit enhanced activity against c-Met kinase and other targets.

Case Study 1: Inhibition of c-Met Kinase

In a study evaluating various derivatives of triazolo compounds, this compound demonstrated potent inhibitory activity against c-Met kinase. The IC50 value was comparable to established inhibitors such as Foretinib, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Apoptosis Induction

Further investigation into the mechanism revealed that this compound could induce apoptosis in cancer cells through the activation of caspases and subsequent DNA fragmentation. Flow cytometry analysis confirmed an increase in late-stage apoptosis in treated A549 cells.

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